6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is a white solid with certain solubility in water and organic solvents . It contains both acidic and hydroxyl functional groups, making it versatile in various organic synthesis reactions .
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which it belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Coumarins have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .
Pharmacokinetics
Coumarins are generally known for their high absorption .
Result of Action
Coumarins have been tested for a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the treatment of 7-hydroxy-4-methyl coumarin with acetic anhydride and subjecting it to Fries rearrangement using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
7-Hydroxycoumarin: Contains a hydroxyl group at the C7 position.
4-Methylcoumarin: Contains a methyl group at the C4 position.
Uniqueness
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDEHHOQNJOIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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